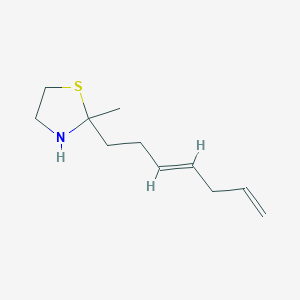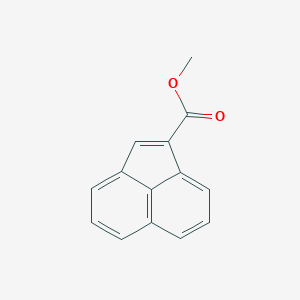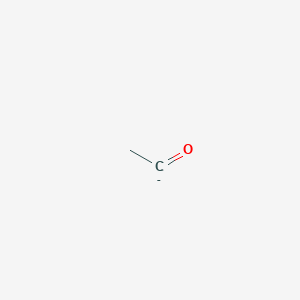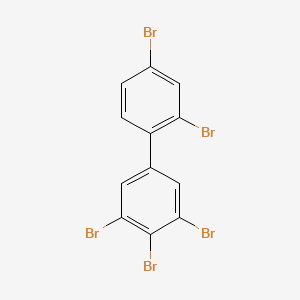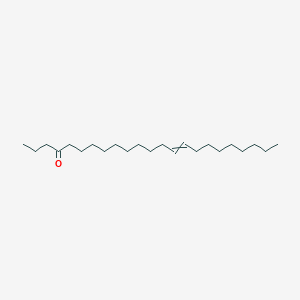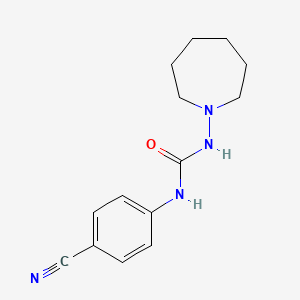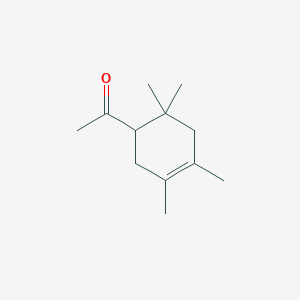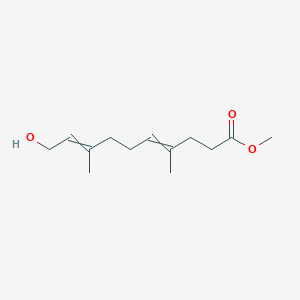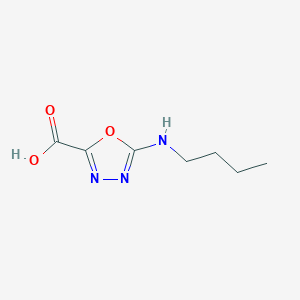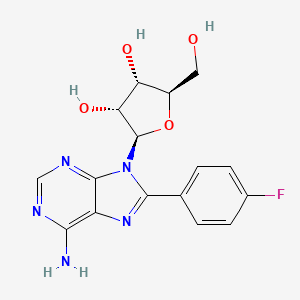
Adenosine, 8-(4-fluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine, 8-(4-fluorophenyl)- is a synthetic compound that belongs to the class of adenosine derivatives. This compound is characterized by the substitution of a fluorophenyl group at the 8th position of the adenosine molecule. Adenosine derivatives are known for their significant biological activities, particularly in the modulation of adenosine receptors, which play crucial roles in various physiological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Adenosine, 8-(4-fluorophenyl)- typically involves the introduction of the fluorophenyl group to the adenosine scaffold. One common method is the nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with an adenosine derivative under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of Adenosine, 8-(4-fluorophenyl)- may involve a multi-step synthesis process. This includes the preparation of the adenosine precursor, followed by the introduction of the fluorophenyl group. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Adenosine, 8-(4-fluorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Adenosine, 8-(4-fluorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with adenosine receptors, which are involved in various cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular and neurological disorders.
Industry: Utilized in the development of pharmaceuticals and diagnostic agents.
Wirkmechanismus
The mechanism of action of Adenosine, 8-(4-fluorophenyl)- involves its interaction with adenosine receptors, particularly the A1 and A2A receptors. These receptors are G-protein-coupled receptors that mediate various physiological effects. The compound acts as an agonist or antagonist, modulating the activity of these receptors and influencing pathways such as cAMP signaling and potassium channel activation .
Vergleich Mit ähnlichen Verbindungen
Adenosine: The parent compound, which has a broad range of biological activities.
8-Phenyladenosine: Another derivative with a phenyl group at the 8th position, used for similar research purposes.
8-(2-Fluorophenyl)adenosine: A closely related compound with a fluorophenyl group at a different position.
Uniqueness: Adenosine, 8-(4-fluorophenyl)- is unique due to the specific positioning of the fluorophenyl group, which can significantly alter its binding affinity and selectivity for adenosine receptors. This makes it a valuable tool for studying receptor interactions and developing targeted therapies .
Eigenschaften
CAS-Nummer |
73340-79-1 |
|---|---|
Molekularformel |
C16H16FN5O4 |
Molekulargewicht |
361.33 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[6-amino-8-(4-fluorophenyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H16FN5O4/c17-8-3-1-7(2-4-8)14-21-10-13(18)19-6-20-15(10)22(14)16-12(25)11(24)9(5-23)26-16/h1-4,6,9,11-12,16,23-25H,5H2,(H2,18,19,20)/t9-,11-,12-,16-/m1/s1 |
InChI-Schlüssel |
DXAQHZLMAIYZHC-UBEDBUPSSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)F |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=C(N=CN=C3N2C4C(C(C(O4)CO)O)O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


